molecular formula C14H17N3OS B3355293 N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide CAS No. 62347-30-2

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B3355293
CAS No.: 62347-30-2
M. Wt: 275.37 g/mol
InChI Key: RZORUPOEDMGJIY-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with butylamine and benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide
  • N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine
  • N-(3,5-dimethyl-1,2,4-thiadiazol-5-yl)benzamide

Uniqueness

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities. The presence of the butyl and benzamide groups enhances its lipophilicity and ability to interact with biological membranes, making it a promising candidate for drug development .

Properties

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-3-4-10-17(14-15-11(2)16-19-14)13(18)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZORUPOEDMGJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=NC(=NS1)C)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606645
Record name N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62347-30-2
Record name N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
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Reactant of Route 3
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Reactant of Route 4
N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide

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